molecular formula C12H14O2 B1319626 4,4-Dimethylchroman-6-carbaldehyde CAS No. 107430-96-6

4,4-Dimethylchroman-6-carbaldehyde

Cat. No.: B1319626
CAS No.: 107430-96-6
M. Wt: 190.24 g/mol
InChI Key: LSCGMDNTBSLEER-UHFFFAOYSA-N
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Description

4,4-Dimethylchroman-6-carbaldehyde is an organic compound with the molecular formula C12H14O2 It is a derivative of chroman, featuring a dimethyl substitution at the 4th position and an aldehyde group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethylchroman-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-2-hydroxybenzaldehyde with an appropriate reagent to form the chroman ring structure, followed by oxidation to introduce the aldehyde group at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization and oxidation reactions, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylchroman-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4,4-dimethylchroman-6-carboxylic acid.

    Reduction: Formation of 4,4-dimethylchroman-6-methanol.

    Substitution: Formation of various substituted chroman derivatives depending on the electrophile used.

Scientific Research Applications

4,4-Dimethylchroman-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethylchroman-6-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-Methylchroman-6-carbaldehyde: Lacks one methyl group compared to 4,4-Dimethylchroman-6-carbaldehyde.

    4,4-Dimethylchroman-6-methanol: The aldehyde group is reduced to an alcohol.

    4,4-Dimethylchroman-6-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both the dimethyl groups and the aldehyde group provides a distinct set of chemical properties that can be exploited in various synthetic and research contexts.

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydrochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)5-6-14-11-4-3-9(8-13)7-10(11)12/h3-4,7-8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCGMDNTBSLEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=C1C=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597111
Record name 4,4-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107430-96-6
Record name 4,4-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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